![molecular formula C9H10FNO4 B1415354 Methyl 5-fluoro-2,6-dimethoxynicotinate CAS No. 2197053-22-6](/img/structure/B1415354.png)
Methyl 5-fluoro-2,6-dimethoxynicotinate
Overview
Description
“Methyl 5-fluoro-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10FNO4 . It is a derivative of nicotinic acid, a member of the B-vitamin family.
Molecular Structure Analysis
“Methyl 5-fluoro-2,6-dimethoxynicotinate” has a molecular weight of 215.18 g/mol . The structure of this compound includes a fluorine atom, which is known for its high electronegativity and low propensity to engage in hydrogen bond formation .Scientific Research Applications
Anticancer Drug Development
Methyl 5-fluoro-2,6-dimethoxynicotinate can be used in the synthesis of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them . These benzoxazoles have shown potential anticancer activity . Some of these new benzoxazoles show potential anticancer activity, while two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected .
Research Use
Methyl 5-fluoro-2,6-dimethoxynicotinate is a chemical building block that is used for research purposes . It is provided by specialist distributors serving life science .
Synthesis of Benzoxazoles
Methyl 5-fluoro-2,6-dimethoxynicotinate can be used in the synthesis of a novel series of 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazoles . These benzoxazoles have been prepared in good yields .
Biological Activities
Benzoxazoles, which can be synthesized using Methyl 5-fluoro-2,6-dimethoxynicotinate, have been found to exhibit a number of biological activities . These include antifungal , antituberculosis , mPGES-1 inhibitor , 5-HT receptor antagonist , CETP inhibitor , and antiplasmodial activities.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium catalyst involved in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling, Methyl 5-fluoro-2,6-dimethoxynicotinate may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its molecular weight (21518) and formula (C9H10FNO4) suggest that it may have reasonable bioavailability .
Result of Action
As a reagent in the suzuki–miyaura coupling, its primary effect would be the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of Methyl 5-fluoro-2,6-dimethoxynicotinate can be influenced by various environmental factors. In the context of the Suzuki–Miyaura coupling, these factors could include the reaction conditions, the stability of the organoboron reagents, and the nature of the palladium catalyst .
properties
IUPAC Name |
methyl 5-fluoro-2,6-dimethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGYTCYBFJMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-2,6-dimethoxynicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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